8-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
The compound is structurally related to 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, which are notable for their complex molecular architecture that integrates elements of spirocyclic and 1,2,4-oxadiazole chemistry. Such compounds have garnered attention in medicinal chemistry due to their versatile biological activities and potential as pharmacological agents (Caroon et al., 1981).
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of 1,2,4-oxadiazole rings, followed by spirocyclization to achieve the desired diazaspirodecanone framework. A typical synthesis route may start from readily available precursors, employing cyclization reactions to construct the oxadiazole ring, followed by subsequent spirocyclization (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction (XRD) analysis, revealing a spirocyclic configuration that integrates a 1,2,4-oxadiazole moiety. This structural motif is critical for the biological activity of these molecules, as the spatial arrangement of atoms and functional groups plays a crucial role in their interaction with biological targets (Quadrelli et al., 2011).
Chemical Reactions and Properties
Chemical reactions of these compounds can include transformations at the oxadiazole ring, such as N-alkylation or hydrolysis, offering a pathway to a variety of derivatives with different functional groups. These reactions are often used to modify the chemical properties of the compounds for specific applications or to enhance their biological activity (Caroon et al., 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular framework. The spirocyclic and oxadiazole components influence these properties, with the potential to enhance the compound's stability and bioavailability (Quadrelli et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and stability, are influenced by the presence of the oxadiazole ring and spirocyclic structure. These features confer unique chemical behaviors, such as the ability to undergo specific reactions that are exploited in medicinal chemistry and material science applications (Caroon et al., 1981).
properties
IUPAC Name |
8-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-12-7-17-21-18(27-23-17)14-24-10-8-20(9-11-24)13-16(19(25)22-20)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQSXIVTWRQLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CN2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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